1-Ethyl-3-methyladamantane
Overview
Description
1-Ethyl-3-methyladamantane is a chemical compound with the molecular formula C13H22 . It has a molecular weight of 178.3138 .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methyladamantane consists of a unique cage-like arrangement of carbon atoms . This structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
1-Ethyl-3-methyladamantane has a molecular weight of 178.3138 . Other physical and chemical properties such as heat capacity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .Scientific Research Applications
Chemical Reactions and Synthesis
- In the field of organic synthesis, 1-Ethyl-3-methyladamantane and its derivatives are involved in complex chemical reactions. For instance, Alford et al. (1972) described the Koch–Haaf carboxylation of 2-methyladamantan-2-ol, which is closely related to adamantane chemistry, demonstrating the versatility of these compounds in synthesis processes (Alford, Cuddy, Grant, & Mckervey, 1972).
Organometallic Chemistry
- Research by Wrackmeyer et al. (2003) indicates the significant potential of adamantane derivatives, including those related to 1-Ethyl-3-methyladamantane, in the field of organometallic chemistry. They explored the reactivity of 1-boraadamantanes towards bis(trialkylstannyl)ethynes, which is crucial for understanding the chemical behavior of organometallic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).
Medicinal Chemistry
- In medicinal chemistry, derivatives of adamantane, like 1-Ethyl-3-methyladamantane, are used to synthesize optically active compounds. Aoyama and Hara (2013) demonstrated the synthesis of new optically active adamantane compounds, highlighting the importance of these derivatives in creating chiral molecules for pharmaceutical applications (Aoyama & Hara, 2013).
Petroleum and Geochemistry
- Li et al. (2014) studied the effect of evaporation on the concentration and distribution of diamondoids, including adamantane derivatives, in oils. This research has implications for understanding the chemical behavior of petroleum products and their derivatives (Li, Xiong, Chen, & Tang, 2014).
Pheromone and Insect Chemistry
- The chemistry of adamantane derivatives extends to the study of insect pheromones. Castracani et al. (2008) investigated the role of certain adamantane-related compounds in the mating behavior of ants, revealing the broader biological significance of these molecules (Castracani, Tamarri, Grasso, Moli, Palla, Millar, Francke, & Mori, 2008).
Advanced Materials
- The unique structure of adamantane derivatives like 1-Ethyl-3-methyladamantane makes them suitable for developing advanced materials. Wagner and Shea (2001) demonstrated the use of 1-boraadamantane in the polyhomologation process to create complex polymers, indicating the potential of these compounds in material science (Wagner & Shea, 2001).
Future Directions
properties
IUPAC Name |
1-ethyl-3-methyladamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLCMAVGXHPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333972 | |
Record name | 1-Ethyl-3-methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyladamantane | |
CAS RN |
1687-34-9 | |
Record name | 1-Ethyl-3-methyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1687-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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